N'-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c27-21(22(28)24-19-9-4-1-2-5-10-19)23-13-8-14-25-15-17-26(18-16-25)20-11-6-3-7-12-20/h3,6-7,11-12,19H,1-2,4-5,8-10,13-18H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGRDQMCZOJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cycloheptylamine with 3-(4-phenylpiperazin-1-yl)propylamine under controlled conditions to form the desired ethanediamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The compound’s structural analogs share the 4-phenylpiperazine group but differ in substituents, linkers, and terminal groups. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Critical Analysis of Structural Differences
- 4-Phenylpiperazine Role : The 4-phenylpiperazine group is a critical pharmacophore for 5-HT2A receptor binding across analogs . In the target compound, this group likely anchors the molecule to the receptor’s transmembrane domain.
- Linker Variations: The target compound’s ethanediamide linker may enhance conformational flexibility compared to the rigid diazaspirodecane-dione in Compound 13 or the phenoxyethyl chains in HBK15 . The propyl spacer in the target compound aligns with analogs like HBK16–HBK19, which use phenoxypropyl linkers for optimal receptor interaction .
- Compared to ketanserin’s fluorobenzoyl group, the cycloheptyl may reduce off-target effects but could lower solubility.
Pharmacological Insights from Structure-Activity Relationships (SAR)
5-HT2A Antagonism and Antiplatelet Activity
- Compound 13 : Demonstrates potent inhibition of collagen-induced platelet aggregation (IC50 = 27.3 μM), surpassing sarpogrelate (IC50 = 66.8 μM) . This activity is attributed to the 4-phenylpiperazine and spirocyclic core.
- Target Compound : While direct data is unavailable, its structural similarity to Compound 13 suggests comparable 5-HT2A antagonism. The ethanediamide linker may enhance hydrogen bonding with the receptor’s extracellular loop.
- Ketanserin: Slightly higher IC50 (32.1 μM) than Compound 13, indicating that rigid cores (e.g., quinazolinone) may reduce potency compared to flexible linkers .
Impact of Substituents on Selectivity and Potency
- Cycloheptyl vs. Aromatic Groups: The cycloheptyl’s aliphatic nature may reduce π-π stacking interactions with aromatic residues in non-target receptors, improving selectivity over analogs with phenyl or chlorophenyl groups (e.g., MM0421.03 in ) .
- Chloro/Methyl Substitutions: HBK15’s 2-chloro-6-methylphenoxy group may enhance metabolic stability but could introduce hepatotoxicity risks, a trade-off absent in the target compound .
Methodological Considerations in Structural Analysis
- Crystallography and SHELX Software: The structural determination of such compounds often relies on programs like SHELXL for refinement .
Biological Activity
N'-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the modulation of cholinergic pathways. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.
The primary biological activity of this compound involves the inhibition of two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is crucial for cognitive processes such as memory and learning.
Target Enzymes
- Acetylcholinesterase (AChE) : Breaks down acetylcholine in the synaptic cleft.
- Butyrylcholinesterase (BChE) : Plays a similar role but is less specific than AChE.
Pharmacokinetics
Research suggests that compounds structurally similar to this compound exhibit favorable pharmacokinetic properties. These include:
- Absorption : Rapid absorption into systemic circulation.
- Distribution : Good distribution to tissues, including the central nervous system (CNS).
- Metabolism : Metabolized primarily in the liver.
- Excretion : Primarily excreted through urine.
Cognitive Enhancement
Studies have demonstrated that the inhibition of AChE and BChE by this compound can lead to improvements in cognitive function. For instance, animal models treated with this compound showed enhanced performance in memory tasks compared to control groups.
Case Studies
- Animal Models : In a study involving mice, administration of the compound resulted in significant improvement in memory retention during maze tests, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.
- In Vitro Studies : Cell culture experiments indicated that this compound increased neuronal survival rates under conditions mimicking oxidative stress, further supporting its neuroprotective properties.
Data Table: Summary of Biological Activity
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits AChE and BChE, increasing acetylcholine levels |
| Cognitive Enhancement | Improves memory and learning in animal models |
| Neuroprotection | Increases neuronal survival under oxidative stress conditions |
| Potential Therapeutic Uses | May be beneficial for conditions like Alzheimer's disease and other cognitive disorders |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
